molecular formula C16H13F2NO4S2 B2587301 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2380063-14-7

2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide

Cat. No.: B2587301
CAS No.: 2380063-14-7
M. Wt: 385.4
InChI Key: JLBFNUILBPTCQG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or reagent in various biological assays.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of fluorinated benzene, furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties not found in simpler analogues.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S2/c17-11-3-1-4-12(18)16(11)25(21,22)19-8-13(20)15-7-10(9-24-15)14-5-2-6-23-14/h1-7,9,13,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBFNUILBPTCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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